Cas no 2129869-16-3 (1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine)

1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine
-
- MDL: MFCD32696014
- Inchi: 1S/C10H13ClN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3
- InChI Key: HAVPAVSQAKJVRJ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)[N+](=O)[O-])N1CCN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 278
- Topological Polar Surface Area: 65.2
- XLogP3: 1.6
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C203860-100mg |
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine |
2129869-16-3 | 100mg |
$ 490.00 | 2022-04-01 | ||
Matrix Scientific | 222489-1g |
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine, 95% min |
2129869-16-3 | 95% | 1g |
$945.00 | 2023-09-06 | |
TRC | C203860-50mg |
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine |
2129869-16-3 | 50mg |
$ 295.00 | 2022-04-01 | ||
Matrix Scientific | 222489-500mg |
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine, 95% min |
2129869-16-3 | 95% | 500mg |
$526.00 | 2023-09-06 |
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine Related Literature
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
2. Book reviews
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine
Introduction to 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine (CAS No. 2129869-16-3)
1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine (CAS No. 2129869-16-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential for various applications, particularly in the development of new therapeutic agents. The compound features a 4-methylpiperazine moiety attached to a 5-chloro-3-nitropyridin-2-yl group, which confers it with distinct pharmacological properties.
The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine involves a series of well-defined chemical reactions, including the coupling of 5-chloro-3-nitropyridine with 1-methylpiperazine. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity, making the compound more accessible for further research and development. The ability to synthesize this compound efficiently is crucial for its potential use in drug discovery and development programs.
In terms of its pharmacological profile, 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine has shown promising activity in several biological assays. One of the key areas of interest is its potential as a modulator of neurotransmitter systems. Specifically, it has been investigated for its interactions with serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders. Preliminary studies suggest that the compound may have selective affinity for certain receptor subtypes, making it a valuable tool for probing receptor function and developing targeted therapies.
Recent research has also explored the use of 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine in the context of inflammation and pain management. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This anti-inflammatory activity, combined with its potential analgesic effects, positions the compound as a candidate for further investigation in these areas.
The safety and toxicity profile of 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine is another critical aspect of its evaluation. Preclinical studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses. However, ongoing research is necessary to fully understand its long-term safety and potential side effects. These studies are essential for advancing the compound through preclinical and clinical stages of drug development.
In addition to its direct therapeutic applications, 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine has also been utilized as a building block in combinatorial chemistry and high-throughput screening (HTS) platforms. Its unique structure makes it an attractive scaffold for generating diverse chemical libraries, which can be screened for novel biological activities. This approach has led to the identification of several derivatives with enhanced potency and selectivity, further expanding the potential applications of this compound.
The future prospects for 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine are promising. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with a focus on translating laboratory findings into clinical applications. As more data becomes available, it is likely that this compound will play an increasingly important role in the development of new treatments for a range of diseases and conditions.
In conclusion, 1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine (CAS No. 2129869-16-3) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and promising pharmacological properties make it a valuable asset for researchers and pharmaceutical developers alike. Continued investigation into this compound is expected to yield important discoveries that could benefit patients worldwide.
2129869-16-3 (1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine) Related Products
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)



